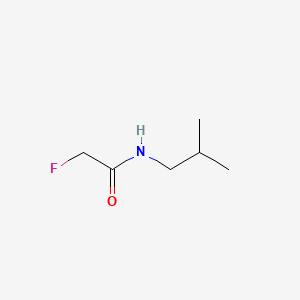
N-Isobutylfluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutylfluoroacetamide is an organic compound with the chemical formula C6H12FNO It is a derivative of fluoroacetamide, where the hydrogen atom on the amide nitrogen is replaced by an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutylfluoroacetamide typically involves the reaction of fluoroacetic acid with isobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Fluoroacetic Acid and Isobutylamine Reaction: Fluoroacetic acid is reacted with isobutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutylfluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
N-Isobutylfluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Isobutylfluoroacetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroacetamide: The parent compound, which is less bulky due to the absence of the isobutyl group.
Chloroacetamide: Similar structure but with a chlorine atom instead of fluorine.
Bromoacetamide: Similar structure but with a bromine atom instead of fluorine.
Iodoacetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-Isobutylfluoroacetamide is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties compared to its parent compound and other halogenated derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
371-44-8 |
|---|---|
Fórmula molecular |
C6H12FNO |
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H12FNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
XUEZHSWVWDKYDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


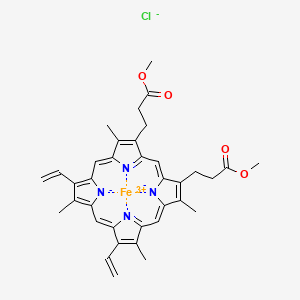
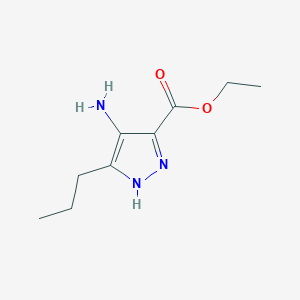
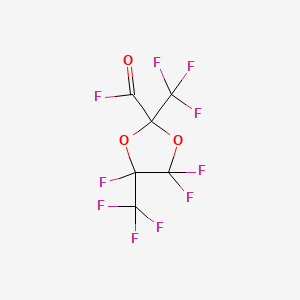
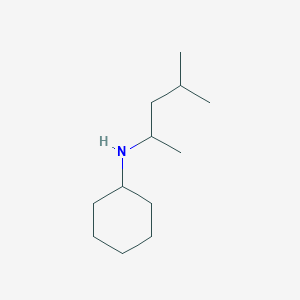
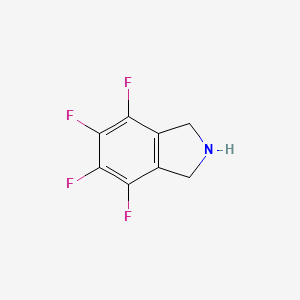
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
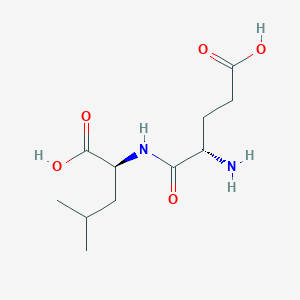
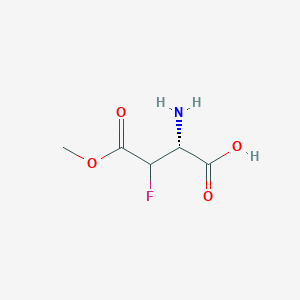
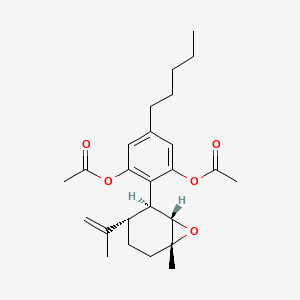


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
